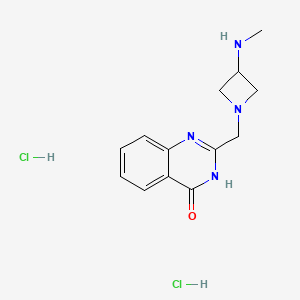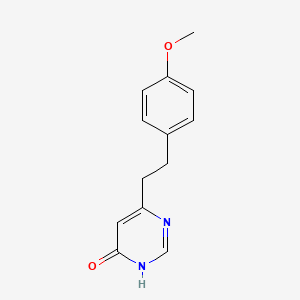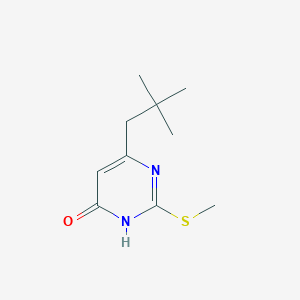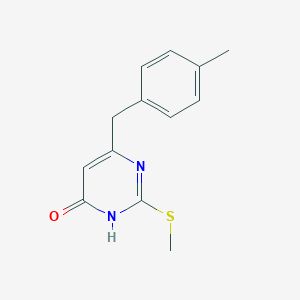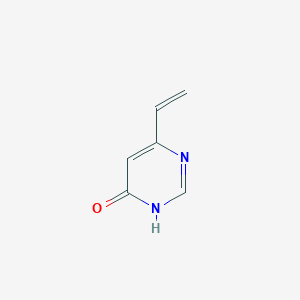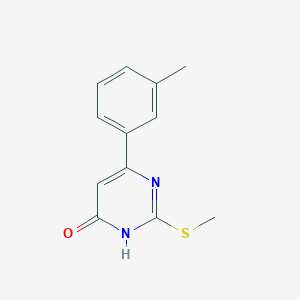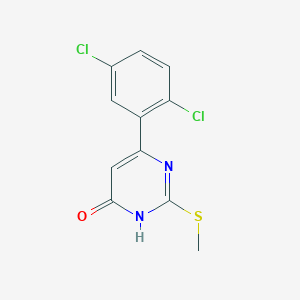
6-(2,5-二氯苯基)-2-(甲硫基)嘧啶-4(3H)-酮
描述
6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a versatile chemical compound used in scientific research. Its unique properties and diverse functional groups make it valuable for various applications, including pharmaceuticals and agricultural sciences1.
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. Detailed synthetic pathways can be found in relevant literature. Researchers have explored various methods to achieve efficient and high-yield synthesis1.
Molecular Structure Analysis
The molecular structure of 6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one consists of a pyrimidine ring with a dichlorophenyl group at position 6 and a methylthio group at position 2. The 3H designation indicates the tautomeric form. Precise structural details, including bond angles and distances, are crucial for understanding its behavior and interactions1.
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Researchers have investigated its reactivity with other compounds, such as nucleophiles, electrophiles, and oxidizing agents. These reactions play a pivotal role in designing synthetic routes and developing novel derivatives1.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : Solid crystalline material.
- Color : Varies based on purity.
- Melting Point : Investigate literature for precise values.
- Solubility : Solubility in different solvents.
- Chemical Properties :
- Acidity/Basicity : Investigate pKa values.
- Stability : Consider stability under various conditions (light, temperature, etc.).
- Reactivity : Explore its behavior in different environments.
科学研究应用
抗菌活性
该化合物已被探索其在抗菌活性方面的潜力。例如,已合成并评估了新的吡啶硫代嘧啶和吡啶硫代三嗪衍生物,其中包括与6-(2,5-二氯苯基)-2-(甲硫基)嘧啶-4(3H)-酮相关的结构,用于其体外抗菌活性。这项研究突显了该化合物在开发新的抗菌剂方面的实用性(Abdel-rahman, Bakhite, & Al-Taifi, 2002)。
降压特性
该化合物的衍生物也已被研究其降压特性。对与所讨论的化合物密切相关的6-芳基吡啶[2,3-d]嘧啶-7-胺衍生物的研究表明它们在降低高血压大鼠血压方面的有效性。这表明这些衍生物在开发新的降压药物方面的潜力(Bennett, Blankley, Fleming, Smith, & Tessman, 1981)。
抗增殖活性
该化合物及其衍生物已被研究其抗增殖效果,特别是对抗癌细胞系。例如,已合成新型吡嘧啶[1,6-a]噻吩[2,3-d]嘧啶衍生物,并在人类乳腺癌(MCF-7)和小鼠成纤维细胞(L929)细胞系上评估了它们的抗增殖活性。这项研究强调了这些化合物在癌症治疗中的潜力(Atapour-Mashhad et al., 2017)。
杂环化合物的合成
该化合物作为各种杂环化合物的合成前体。研究详细描述了吡嘧啶-嘧啶二硫酮及相关衍生物的合成,突显了该化合物在有机合成和潜在生物活性分子开发中的实用性(Snieckus & Guimarães, 2014)。
抗菌和抗真菌活性
已合成并评估了该化合物的衍生物其抗菌和抗真菌特性。对具有4-甲硫基苯基基团的噻唑[2,3-b]二氢嘧啶酮新衍生物的研究表明其对细菌和真菌的中等至优异生长抑制作用,表明它们作为抗菌剂的潜力(Ashok, Holla, & Kumari, 2007)。
安全和危害
Researchers must exercise caution when handling this compound. Safety considerations include:
- Toxicity : Assess toxicity levels.
- Handling : Use appropriate protective equipment.
- Storage : Store in a cool, dry place away from incompatible materials.
未来方向
Future research should focus on:
- Derivatives : Synthesizing novel derivatives with modified functional groups.
- Biological Activity : Investigating its biological activity and potential applications.
- Optimization : Enhancing synthetic routes for improved yields and efficiency.
属性
IUPAC Name |
4-(2,5-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIPICDKCOJNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)
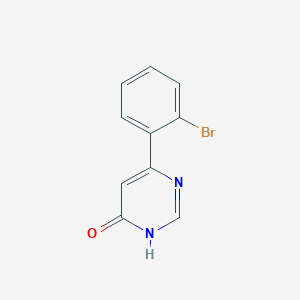
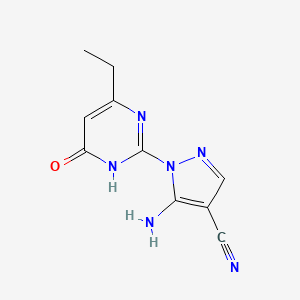
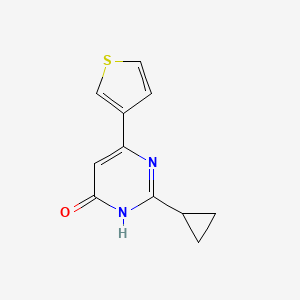
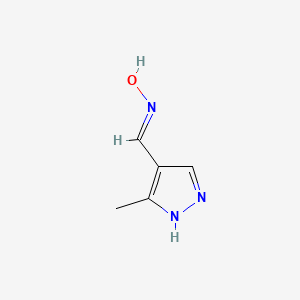
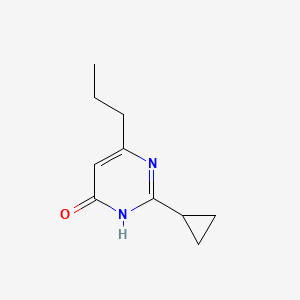
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)
